molecular formula C6H7NS2 B1317513 5,6-Dihydro-4H-cyclopenta[d][1,3]thiazole-2-thiol CAS No. 88871-84-5

5,6-Dihydro-4H-cyclopenta[d][1,3]thiazole-2-thiol

Cat. No.: B1317513
CAS No.: 88871-84-5
M. Wt: 157.3 g/mol
InChI Key: PLOKMYNAYRKCND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6-Dihydro-4H-cyclopenta[d][1,3]thiazole-2-thiol (: 88871-84-5) is a versatile heterocyclic compound with a molecular weight of 157.3 g/mol and the molecular formula C 6 H 7 NS 2 . This reagent serves as a privileged scaffold in medicinal chemistry and organic synthesis, offering researchers a valuable building block for developing novel therapeutic agents . In scientific research, this compound has demonstrated significant promise due to its diverse biological activities. It exhibits antitumor properties by inhibiting topoisomerase II, a critical enzyme for DNA replication, which can induce apoptosis in cancer cells . Furthermore, it shows potent antimicrobial activity against various bacterial strains, including Gram-positive Staphylococcus aureus . Preliminary studies also suggest potential neuroprotective effects , indicating applications in investigating neurological disorders . The compound's reactivity is characterized by its thiol group, which can form covalent bonds with target molecules, enabling the modulation of enzyme activity and biochemical pathways . It can be synthesized via efficient, microwave-assisted methods in a green solvent system (EtOH/H 2 O), offering high yields and rapid completion, which aligns with modern sustainable chemistry principles . Attention: For research use only. Not for human or veterinary use.

Properties

IUPAC Name

3,4,5,6-tetrahydrocyclopenta[d][1,3]thiazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NS2/c8-6-7-4-2-1-3-5(4)9-6/h1-3H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLOKMYNAYRKCND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC(=S)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00563923
Record name 3,4,5,6-Tetrahydro-2H-cyclopenta[d][1,3]thiazole-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00563923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88871-84-5
Record name 3,4,5,6-Tetrahydro-2H-cyclopenta[d][1,3]thiazole-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00563923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Details:

  • Reagents :
    • 2-Chloroethyl isothiocyanate or similar halogenated precursors
    • Aromatic or aliphatic thiols (e.g., toluenethiol)
    • Base: Potassium carbonate (K₂CO₃)
  • Solvent System : A mixture of water and ethanol (1:1 ratio) is preferred for its green chemistry benefits.
  • Conditions :
    • Microwave irradiation at 50°C
    • Reaction time: ~5 minutes
    • Power: 20 W
  • Yield : Up to 95% under optimized conditions.

Mechanism:

The reaction proceeds via a sequential C–S coupling mechanism:

  • Intermolecular addition of the thiol to the isothiocyanate.
  • Intramolecular nucleophilic substitution by the thiol group on the halogenated carbon.
  • Formation of the thiazole ring structure.

Advantages:

  • Environmentally benign solvents.
  • High efficiency and rapid synthesis.
  • Scalable for industrial applications.

Example Yield Data:

Entry Solvent System Base (Equiv.) Yield (%)
1 None K₂CO₃ (0.6) 30
2 Water K₂CO₃ (0.6) 49
3 Ethanol K₂CO₃ (0.6) 31
4 Water:Ethanol (1:1) K₂CO₃ (0.6) 78

Cyclization of Thiazole Derivatives

Cyclization reactions involving thiazole derivatives are another common approach for synthesizing this compound.

Reaction Details:

  • Starting Materials :
    • Thiazolidine derivatives such as thiazolidine-2-thione.
    • Amines or other nucleophiles.
  • Catalysts :
    • Copper(I) bromide (CuBr) for bromination-based cyclization.
  • Solvent : Acetonitrile (CH₃CN).
  • Conditions :
    • Room temperature reaction (~20°C).
    • Reaction time: ~4 hours.
  • Yield : Approximately 14% after purification.

Steps:

  • Reaction between thiazolidine derivative and amine under controlled conditions.
  • Formation of the cyclopentathiazole structure through intramolecular cyclization.

Example Procedure:

A solution of thiazolidine derivative (4 g, ~28.5 mmol) and isoamyl nitrite in acetonitrile was treated with CuBr, stirred for four hours, and purified via flash column chromatography to yield the desired product.

Green Chemistry Approaches

Recent advancements emphasize sustainable synthesis by minimizing environmental impact. These methods focus on solvent-free conditions or renewable solvents like water and ethanol.

Key Features:

  • Use of mild bases like potassium carbonate to neutralize byproducts.
  • Avoidance of hazardous reagents.
  • Application of computational methods (DFT calculations) to optimize reaction pathways.

Summary Table of Preparation Methods

Method Key Reagents Solvent System Yield (%) Advantages
Microwave-Assisted Synthesis Isothiocyanates, Thiols Water:Ethanol (1:1) Up to 95% Rapid, scalable, environmentally friendly
Cyclization of Thiazole Derivatives Thiazolidine derivatives Acetonitrile ~14% Simple setup
Green Chemistry Approaches Thiols, Mild Bases Solvent-Free/Water Variable Sustainable, low toxicity

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Chemistry

5,6-Dihydro-4H-cyclopenta[d][1,3]thiazole-2-thiol has shown significant promise in medicinal chemistry due to its biological activities:

  • Antitumor Activity : The compound exhibits the ability to inhibit topoisomerase II, an enzyme crucial for DNA replication. This inhibition can lead to apoptosis in cancer cells, making it a candidate for cancer therapeutics .
  • Antimicrobial Properties : Research indicates that this compound has effective antimicrobial activity against various bacterial strains, including Gram-positive bacteria like Staphylococcus aureus. Its derivatives have been tested for minimum inhibitory concentrations (MICs) that demonstrate potent antibacterial effects .
  • Neuroprotective Effects : Preliminary studies suggest potential applications in treating neurological disorders by modulating specific molecular targets within the nervous system.

Biochemical Research

The compound's interaction with enzymes and proteins is a key focus of biochemical research:

  • Enzyme Modulation : It can influence enzyme activity through covalent bonding with target molecules, which may alter their function. This property is particularly useful in designing inhibitors for specific enzymes involved in disease processes.
  • Cell Signaling Pathways : The modulation of cell signaling pathways by this compound can impact gene expression and cellular metabolism, which is critical for understanding its therapeutic potential.

Synthetic Applications

As a versatile building block in organic synthesis, this compound is utilized in:

  • Synthesis of Complex Molecules : The compound serves as a precursor for synthesizing more complex thiazole derivatives that exhibit enhanced pharmacological properties .
  • Industrial Applications : While specific industrial applications are less documented, the compound's unique properties make it suitable for developing specialty chemicals and materials.

Case Study 1: Antitumor Activity

Research conducted on the antitumor effects of this compound demonstrated significant apoptosis induction in various cancer cell lines through the inhibition of topoisomerase II. In vitro assays indicated that low to moderate doses effectively inhibited tumor growth without substantial toxicity to normal cells.

Case Study 2: Antimicrobial Efficacy

A study evaluating the antimicrobial properties of this compound revealed that derivatives exhibited strong activity against several bacterial strains. For example, compounds derived from this compound showed MIC values comparable to standard antibiotics like ciprofloxacin against Staphylococcus aureus and Escherichia coli .

Case Study 3: Neuroprotective Potential

Investigations into the neuroprotective effects of this compound highlighted its potential to interact with neurotransmitter systems. Animal model studies suggested that it could mitigate neurodegenerative symptoms by modulating oxidative stress pathways.

Mechanism of Action

The mechanism of action of 5,6-Dihydro-4H-cyclopenta[d][1,3]thiazole-2-thiol involves its interaction with specific molecular targets, such as enzymes or receptors, in the biological system. The thiol group plays a crucial role in these interactions, often forming covalent bonds with target molecules, leading to modulation of their activity .

Comparison with Similar Compounds

Structural Modifications and Molecular Properties

The following table summarizes key structural analogs, their molecular properties, and biological activities:

Compound Name Molecular Formula Molecular Weight Substituents/Modifications Biological Activity/Application References
5,6-Dihydro-4H-cyclopenta[d][1,3]thiazole-2-thiol C₆H₇NS₂ 157.25 (calc.) Thiol (-SH) Potential reactivity in drug design -
N-(5,6-Dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2,2-difluoroacetamide C₈H₈F₂N₂OS 218.22 Difluoroacetamide Unspecified (pharmacological probe)
Pyrido[3,2-d][1,3]thiazole-2-thiol C₆H₄N₂S₂ 168.24 Thiol, pyridine fusion High thermal stability (mp >300°C)
2-Amino-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylic acid C₇H₈N₂O₂S 184.21 Amino (-NH₂), carboxylic acid (-COOH) XIAP-BIR3 domain inhibitor (anti-cancer)
2-(5,6-Dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)ethanamine C₇H₁₁N₂S 155.24 (calc.) Ethanamine (-CH₂CH₂NH₂) Pharmaceutical intermediate

Key Observations:

  • Thiol vs.
  • Pyrido-Thiazole (): The pyridine-fused analog exhibits a higher melting point (>300°C), likely due to aromatic stacking interactions, but reduced solubility compared to the cyclopenta-thiazole core .
  • Amino-Carboxylic Acid Derivative (): The addition of ionizable groups (-NH₂, -COOH) enables hydrogen bonding, critical for binding to the XIAP-BIR3 domain in cancer therapeutics .

Biological Activity

5,6-Dihydro-4H-cyclopenta[d][1,3]thiazole-2-thiol (CAS Number: 88871-84-5) is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological activities, focusing on its antitumor, antimicrobial, and other pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C6H7NS2C_6H_7NS_2, with a molecular weight of 157.26 g/mol. The compound features a thiazole ring fused with a cyclopentane moiety, which contributes to its unique biological profile.

Antitumor Activity

Recent studies have highlighted the antitumor potential of thiazole derivatives, including this compound. In vitro assays have demonstrated cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (µg/mL)
This compoundHepG-2 (liver)TBD
MCF-7 (breast)TBD
HCT-116 (colon)TBD

While specific IC50 values for this compound are not yet published, related thiazole derivatives have shown promising results. For instance, chlorine-containing thiazoles exhibited IC50 values as low as 4 µg/mL against HepG-2 cells and 7 µg/mL against MCF-7 cells .

Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated against several bacterial strains:

Bacterial StrainActivity
Staphylococcus aureusModerate to High
Escherichia coliModerate
Bacillus subtilisModerate
Proteus vulgarisModerate

Thiazole derivatives generally exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, compounds similar to this compound have shown activity comparable to gentamicin against certain bacterial strains .

The biological activity of thiazole derivatives is often attributed to their ability to interact with cellular targets involved in proliferation and apoptosis. For instance:

  • Antitumor Mechanism : Thiazoles may induce apoptosis in cancer cells by disrupting mitochondrial function or inhibiting key signaling pathways associated with cell survival .
  • Antimicrobial Mechanism : The compounds may disrupt bacterial cell wall synthesis or interfere with protein synthesis mechanisms within the bacteria .

Case Studies

  • Cytotoxicity Assays : A study evaluated the cytotoxic effects of various thiazole derivatives on HepG-2 and MCF-7 cell lines using the MTT assay. Results indicated that compounds with halogen substitutions had enhanced cytotoxicity compared to non-substituted variants .
  • Antibacterial Testing : Another investigation assessed the antimicrobial properties of synthesized thiazoles against clinical isolates of MRSA and other resistant strains. The study found that some derivatives exhibited significant inhibition zones comparable to standard antibiotics like ciprofloxacin .

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 5,6-Dihydro-4H-cyclopenta[d][1,3]thiazole-2-thiol, and how can experimental efficiency be optimized?

  • Methodological Answer : The synthesis of bicyclic thiazole derivatives often employs cyclocondensation of cyclopentanone precursors with thiourea or thioamide reagents under acidic conditions. For example, analogous cyclopenta-thiazole systems (e.g., 3,4,5,6-tetrahydrocyclopenta[d][1,3]thiazol-2-one) are synthesized via ring-closing reactions using microwave-assisted heating or reflux in polar aprotic solvents (e.g., DMF) . To optimize efficiency, apply statistical experimental design (e.g., factorial design) to identify critical variables (temperature, stoichiometry, catalyst loading) and minimize trial-and-error approaches .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Combine spectroscopic techniques:

  • NMR : Analyze 1H^1H, 13C^13C, and DEPT spectra to confirm cyclopentane-thiazole ring fusion and thiol group presence.
  • Mass Spectrometry : Use high-resolution ESI-MS to verify molecular weight and fragmentation patterns.
  • HPLC : Quantify purity via reverse-phase chromatography (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Cross-validate results with elemental analysis to resolve discrepancies in sulfur content .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Due to the thiol group’s reactivity and potential toxicity:

  • Use inert atmosphere (N2_2/Ar) gloveboxes for air-sensitive steps.
  • Employ personal protective equipment (PPE): nitrile gloves, lab coats, and safety goggles.
  • Follow institutional Chemical Hygiene Plans (e.g., 100% compliance with safety exams, as per laboratory course regulations) .

Advanced Research Questions

Q. How can computational methods predict reaction pathways for modifying the thiazole-thiol scaffold?

  • Methodological Answer : Use quantum chemical calculations (e.g., DFT with B3LYP/6-31G* basis set) to map energy profiles for thiol substitution or cyclopentane ring functionalization. Tools like Gaussian or ORCA enable transition-state analysis, while ICReDD’s reaction path search algorithms integrate experimental data to refine predictions . For example, simulate nucleophilic attack trajectories to optimize regioselectivity in alkylation reactions.

Q. What experimental strategies resolve contradictions in reactivity data for cyclopenta-thiazole derivatives?

  • Methodological Answer : Contradictions often arise from solvent polarity or catalyst effects. Design a matrix of controlled experiments:

  • Vary solvents (polar protic vs. aprotic) to assess hydrogen bonding’s role.
  • Test Lewis acid catalysts (e.g., ZnCl2_2) versus Brønsted acids (e.g., H2_2SO4_4) in substitution reactions.
  • Use kinetic studies (e.g., stopped-flow spectroscopy) to compare rate constants under conflicting conditions .

Q. How can researchers leverage heterogeneous catalysis to improve yield in large-scale syntheses?

  • Methodological Answer : Immobilize catalysts (e.g., Pd on mesoporous silica) to enhance recyclability and reduce metal leaching. Optimize parameters via response surface methodology (RSM):

  • Variables : Catalyst loading (5–15 wt%), temperature (80–120°C), reaction time (12–24 h).
  • Response : Monitor yield via GC-MS or 1H^1H-NMR integration. Validate scalability in batch reactors with agitation rates ≥500 rpm to ensure mass transfer efficiency .

Q. What advanced spectroscopic techniques elucidate the compound’s electronic structure and reactivity?

  • Methodological Answer :

  • X-ray Photoelectron Spectroscopy (XPS) : Quantify sulfur oxidation states (binding energy ~163–165 eV for thiolate).
  • Electrochemical Analysis : Perform cyclic voltammetry in DMSO to identify redox-active sites (e.g., thiol ↔ disulfide transitions).
  • In Situ IR : Track intermediate formation during thermal degradation (e.g., C–S bond cleavage at >200°C) .

Methodological Notes

  • Data Analysis : Use chemometric tools (e.g., PCA, PLS regression) to correlate synthesis variables with product properties .
  • Contradiction Management : Apply triangulation by cross-referencing computational, spectroscopic, and kinetic data .
  • Ethical Compliance : Adhere to CRDC 2020 guidelines (e.g., RDF2050112 for reactor design protocols) and avoid non-peer-reviewed sources .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.